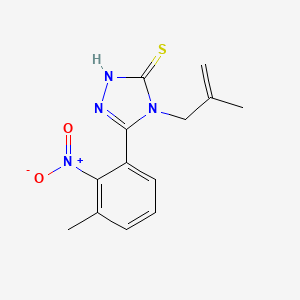

5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-(3-methyl-2-nitrophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-8(2)7-16-12(14-15-13(16)20)10-6-4-5-9(3)11(10)17(18)19/h4-6H,1,7H2,2-3H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBFRHXTIKNIPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=NNC(=S)N2CC(=C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354142 | |

| Record name | ST50426527 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328556-89-4 | |

| Record name | ST50426527 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-EN-1-YL)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.

Substitution Reactions:

Alkylation: The 2-methylprop-2-enyl group is introduced through alkylation reactions using suitable alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Various alkylated or arylated triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has been studied for its antimicrobial properties. Research indicates that triazole derivatives exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting potential use as an antifungal and antibacterial agent .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazole derivatives. In vitro studies showed that 5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound has been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .

Fungicide Development

The compound's structural characteristics make it suitable for developing new fungicides. Research has shown that triazole-based compounds can disrupt fungal cell membranes or inhibit ergosterol biosynthesis, leading to effective control of plant pathogens. Field trials demonstrated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and corn .

Herbicide Potential

In addition to its fungicidal properties, there is ongoing research into the herbicidal activity of triazole derivatives. Preliminary studies suggest that this compound may inhibit the growth of certain weed species without affecting crop yield, making it a candidate for environmentally friendly herbicides .

Polymer Synthesis

The unique chemical structure of 5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol allows it to be used as a building block in polymer chemistry. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Research has focused on synthesizing copolymers that exhibit improved performance in high-temperature applications .

Photovoltaic Materials

Recent studies explored the use of this compound in organic photovoltaic devices. Its ability to facilitate charge transfer makes it a promising candidate for enhancing the efficiency of solar cells. Experimental results indicate that incorporating this triazole derivative into photovoltaic materials can improve energy conversion efficiency .

Biologische Aktivität

5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, with the CAS number 328556-89-4, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C13H14N4O2S

- Molecular Weight : 290.34 g/mol

- Purity : ≥95%

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating notable cytotoxic effects.

Case Studies

-

Cytotoxicity in Leukemia Cells :

- A study evaluating the cytotoxic effects of triazole derivatives found that compounds similar to 5-(3-Methyl-2-nitrophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol exhibited IC50 values significantly lower than standard chemotherapy agents in K562 leukemia cells. For instance, derivatives showed IC50 values around 13.6 µM, indicating potent activity against chronic myeloid leukemia cells .

- Breast and Liver Cancer :

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties.

Findings

- Antibacterial and Antifungal Effects :

Anti-inflammatory Properties

The anti-inflammatory potential of triazole compounds is another area of interest.

Research indicates that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their utility in treating inflammatory diseases .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Significant cytotoxicity against leukemia (IC50 ~ 13.6 µM), effective against MCF-7 and HepG2 cells. |

| Antimicrobial | Broad-spectrum antibacterial and antifungal activity observed in vitro. |

| Anti-inflammatory | Potential inhibition of pro-inflammatory cytokines and enzymes. |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5

(a) 5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- 3-methyl-2-nitrophenyl in the target compound. Position 4: Schiff base (benzylidene amino) vs. isoprenyl group.

- The Schiff base in the analog allows for coordination with metal ions, making it suitable for catalytic or corrosion inhibition applications .

(b) 5-(3,4,5-Trimethoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Key Differences: Position 5: Electron-donating trimethoxy (-OCH₃) groups vs. electron-withdrawing nitro (-NO₂) and methyl (-CH₃) groups. Position 4: Phenyl vs. isoprenyl.

- Impact :

Substituent Variations at Position 4

(a) 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Key Differences :

- Position 4: 4-ethoxyphenyl (electron-donating) vs. isoprenyl (hydrophobic).

- Position 5: 4-methoxyphenyl vs. 3-methyl-2-nitrophenyl.

- Impact :

(b) 4-(2-Isopropylphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Key Differences: Position 4: Bulky 2-isopropylphenyl vs. smaller isoprenyl group. 3-methyl-2-nitrophenyl.

- The nitro group in the target compound enhances electrophilicity, favoring interactions in enzyme inhibition or corrosion prevention .

Functional Group Comparisons

(a) Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol)

- Key Differences: Position 5: 4-chlorophenyl (electron-withdrawing Cl) vs. 3-methyl-2-nitrophenyl. Position 4: No substituent vs. isoprenyl.

- Yucasin’s lack of a position 4 substituent reduces steric effects, enhancing its role as an auxin biosynthesis inhibitor .

(b) 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol

- Key Differences :

- Position 5: Pyridyl (hydrogen-bond acceptor) vs. nitro/methylphenyl.

- Impact :

- The pyridyl group facilitates hydrogen bonding, useful in coordination chemistry or drug design.

- The nitro group in the target compound may enhance corrosion inhibition via stronger adsorption on metal surfaces .

Q & A

Q. How to address discrepancies between in silico predictions and experimental bioactivity results?

- Methodological Answer : Reconcile differences by:

- Re-optimizing docking parameters (e.g., grid box size to accommodate the allyl group).

- Testing metabolite activity (e.g., nitro-reduced derivatives via LC-MS/MS) .

- Validating target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.